molecular formula C14H12N+ B14679494 Benzo[f]quinolinium, 4-methyl- CAS No. 33718-26-2

Benzo[f]quinolinium, 4-methyl-

Cat. No.: B14679494
CAS No.: 33718-26-2
M. Wt: 194.25 g/mol
InChI Key: XJBFCKVOZDMKMD-UHFFFAOYSA-N
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Description

Benzo[f]quinolinium, 4-methyl- is a derivative of benzo[f]quinoline, an aza-polynuclear aromatic nitrogen heterocycle. This compound is known for its blue-emitting fluorescence due to the extended π-π conjugation. It has been detected in coal tar, cigarette smoke, petroleum distillate, and urban air particulates. Despite its presence in pollutants, some derivatives of benzo[f]quinoline have shown significant biological properties, including antibacterial and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[f]quinolinium, 4-methyl- typically involves a two-step process: quaternization followed by a cycloaddition reaction. The quaternization step involves the reaction of benzo[f]quinoline with an alkylating agent to form the quaternary ammonium salt. This is followed by a cycloaddition reaction to form the final product .

Industrial Production Methods

the general approach involves large-scale synthesis using the same two-step process mentioned above, with optimization for yield and purity through the use of advanced techniques such as microwave or ultrasound irradiation .

Chemical Reactions Analysis

Types of Reactions

Benzo[f]quinolinium, 4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxide derivatives, while reduction can yield various hydrogenated products .

Scientific Research Applications

Benzo[f]quinolinium, 4-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzo[f]quinolinium, 4-methyl- involves its interaction with molecular targets such as topoisomerase II and ATP synthase. These interactions inhibit the function of these enzymes, leading to the compound’s biological effects. For example, inhibition of topoisomerase II can result in the disruption of DNA replication and cell division, contributing to its anticancer activity .

Comparison with Similar Compounds

Benzo[f]quinolinium, 4-methyl- can be compared with other similar compounds such as:

The uniqueness of benzo[f]quinolinium, 4-methyl- lies in its specific structural modifications, which enhance its biological activity and make it a valuable compound for various applications.

Properties

CAS No.

33718-26-2

Molecular Formula

C14H12N+

Molecular Weight

194.25 g/mol

IUPAC Name

4-methylbenzo[f]quinolin-4-ium

InChI

InChI=1S/C14H12N/c1-15-10-4-7-13-12-6-3-2-5-11(12)8-9-14(13)15/h2-10H,1H3/q+1

InChI Key

XJBFCKVOZDMKMD-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=CC2=C1C=CC3=CC=CC=C32

Origin of Product

United States

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